molecular formula C18H16O2 B12792643 Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, trans- CAS No. 60968-10-7

Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, trans-

Cat. No.: B12792643
CAS No.: 60968-10-7
M. Wt: 264.3 g/mol
InChI Key: TWMOMMCFHGETNT-ROUUACIJSA-N
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Description

Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, trans- is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a metabolite of benz(a)anthracene, which is known for its carcinogenic properties. This compound is of significant interest in the field of toxicology and environmental science due to its potential health impacts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, trans- typically involves the dihydroxylation of benz(a)anthracene. This can be achieved through various methods, including:

    Osmium Tetroxide (OsO4) Catalyzed Dihydroxylation: This method involves the use of OsO4 as a catalyst in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO) to introduce hydroxyl groups at the 3,4-positions of benz(a)anthracene.

    Potassium Permanganate (KMnO4) Oxidation: Another approach is the oxidation of benz(a)anthracene using KMnO4 under controlled conditions to yield the dihydrodiol product.

Industrial Production Methods

Industrial production of this compound is less common due to its specific applications in research rather than commercial use. the methods mentioned above can be scaled up for larger batch synthesis if required.

Chemical Reactions Analysis

Types of Reactions

Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, trans- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form epoxides and other oxidized derivatives.

    Reduction: Reduction reactions can convert the diol to its corresponding hydrocarbon.

    Substitution: Electrophilic substitution reactions can occur at various positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as OsO4, KMnO4, and hydrogen peroxide (H2O2) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.

Major Products

The major products formed from these reactions include epoxides, reduced hydrocarbons, and substituted aromatic compounds.

Scientific Research Applications

Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, trans- is primarily used in scientific research to study its carcinogenic and mutagenic properties. It serves as a model compound to understand the metabolism and toxicological effects of PAHs. Research applications include:

    Toxicology Studies: Investigating the compound’s role in inducing tumors and its interaction with DNA.

    Environmental Science: Studying its presence and degradation in the environment.

    Biochemistry: Exploring its metabolic pathways and the formation of reactive intermediates.

Mechanism of Action

The compound exerts its effects through metabolic activation. It is metabolized by cytochrome P450 enzymes to form reactive intermediates, such as diol epoxides, which can bind to DNA and cause mutations. These mutations can lead to carcinogenesis. The molecular targets include DNA, where the compound forms adducts, leading to genetic alterations.

Comparison with Similar Compounds

Similar Compounds

    Benzo(a)pyrene: Another PAH with similar carcinogenic properties.

    Chrysene: A structurally related PAH with known mutagenic effects.

    Dibenz(a,h)anthracene: A PAH with high tumorigenic activity.

Uniqueness

Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, trans- is unique due to its specific dihydrodiol structure, which plays a crucial role in its metabolic activation and subsequent carcinogenicity. Its study helps in understanding the detailed mechanisms of PAH-induced carcinogenesis.

Properties

CAS No.

60968-10-7

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

(3S,4S)-1,2,3,4-tetrahydrobenzo[a]anthracene-3,4-diol

InChI

InChI=1S/C18H16O2/c19-17-8-7-14-15(18(17)20)6-5-13-9-11-3-1-2-4-12(11)10-16(13)14/h1-6,9-10,17-20H,7-8H2/t17-,18-/m0/s1

InChI Key

TWMOMMCFHGETNT-ROUUACIJSA-N

Isomeric SMILES

C1CC2=C(C=CC3=CC4=CC=CC=C4C=C23)[C@@H]([C@H]1O)O

Canonical SMILES

C1CC2=C(C=CC3=CC4=CC=CC=C4C=C23)C(C1O)O

Origin of Product

United States

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